molecular formula C22H20N2O3S2 B10973935 Ethyl 5-cyano-2-methyl-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-4-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 5-cyano-2-methyl-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-4-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B10973935
M. Wt: 424.5 g/mol
InChI Key: JINSNTKBRMHQMZ-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-2-methyl-6-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-4-phenyl-1,4-dihydro-3-pyridinecarboxylate: is a complex organic compound that belongs to the class of dihydropyridine derivatives. This compound is characterized by its unique structure, which includes a cyano group, a thienyl group, and a phenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-cyano-2-methyl-6-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-4-phenyl-1,4-dihydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with cyanoacetamide in the presence of a base, followed by the addition of a thienyl-substituted ketone. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-cyano-2-methyl-6-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-4-phenyl-1,4-dihydro-3-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The thienyl and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often require Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Medicine: Ethyl 5-cyano-2-methyl-6-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-4-phenyl-1,4-dihydro-3-pyridinecarboxylate and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-cyano-2-methyl-6-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-4-phenyl-1,4-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. The cyano group and the thienyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
  • Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate
  • N-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone

Uniqueness: Ethyl 5-cyano-2-methyl-6-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-4-phenyl-1,4-dihydro-3-pyridinecarboxylate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H20N2O3S2

Molecular Weight

424.5 g/mol

IUPAC Name

ethyl 5-cyano-2-methyl-6-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-4-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C22H20N2O3S2/c1-3-27-22(26)19-14(2)24-21(29-13-17(25)18-10-7-11-28-18)16(12-23)20(19)15-8-5-4-6-9-15/h4-11,20,24H,3,13H2,1-2H3

InChI Key

JINSNTKBRMHQMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C#N)SCC(=O)C3=CC=CS3)C

Origin of Product

United States

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